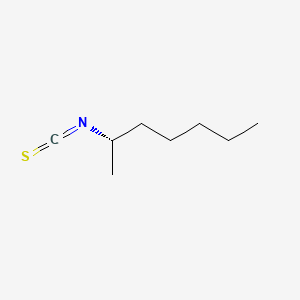

(S)-(+)-2-Heptyl isothiocyanate

Description

BenchChem offers high-quality (S)-(+)-2-Heptyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-2-Heptyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426868 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-94-1 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-2-Heptyl isothiocyanate synthesis pathway

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-(+)-2-Heptyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of (S)-(+)-2-Heptyl isothiocyanate, a chiral molecule of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a successful, high-yield, and stereoretentive synthesis.

Introduction: The Significance of Chiral Isothiocyanates

Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are a class of organosulfur compounds renowned for their potent biological activities.[1][2] Naturally occurring in cruciferous vegetables, they are responsible for the pungent flavor of plants like mustard and wasabi.[2] Beyond their culinary role, ITCs exhibit a remarkable range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] This has made them valuable scaffolds in modern medicinal chemistry.

(S)-(+)-2-Heptyl isothiocyanate is a chiral ITC, meaning its biological activity is intrinsically linked to its specific three-dimensional structure. The synthesis of enantiomerically pure ITCs is therefore critical for elucidating structure-activity relationships and developing targeted therapeutics. This guide focuses on a robust and reliable synthetic pathway that starts from the corresponding chiral primary amine, (S)-2-aminoheptane, and preserves the critical stereochemistry at the C2 position.

Strategic Approach: Synthesis via Dithiocarbamate Intermediate

The most prevalent and versatile method for synthesizing isothiocyanates begins with a primary amine.[1] The general strategy involves a two-step sequence:

-

Formation of a Dithiocarbamate Salt: The primary amine undergoes a nucleophilic addition to carbon disulfide (CS₂), typically in the presence of a base, to form a stable dithiocarbamate salt intermediate.[1][7]

-

Desulfurization: This intermediate is then treated with a desulfurylating agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond.[1][2]

While classic methods employed highly toxic reagents like thiophosgene[2][8][9][10], modern organic synthesis prioritizes safer, more environmentally benign alternatives. For chiral synthesis, the choice of the desulfurylating agent is paramount to prevent racemization.

Causality Behind Experimental Choice: The Sodium Persulfate Method

After careful consideration of various desulfurylating agents, this guide advocates for the use of sodium persulfate (Na₂S₂O₈). The rationale for this choice is threefold:

-

Stereochemical Integrity: The sodium persulfate method has been demonstrated to be highly effective for the synthesis of chiral isothiocyanates from their corresponding chiral amines without significant loss of enantiomeric purity.[2][11]

-

Safety and Environmental Profile: Sodium persulfate is a stable, easy-to-handle, and inexpensive solid.[2] The reaction can be performed in water, a green solvent, avoiding the use of hazardous organic solvents and toxic reagents.[11]

-

Efficiency and Scope: This method provides good to excellent yields for a wide range of alkyl and aryl isothiocyanates and is suitable for both small-scale and large-scale preparations.[2][11]

Reaction Mechanism and Pathway

The conversion of (S)-2-aminoheptane to (S)-(+)-2-Heptyl isothiocyanate proceeds through the following mechanistic steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-2-aminoheptane acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. The presence of a base (e.g., NaOH) deprotonates the resulting intermediate, forming the sodium dithiocarbamate salt. This salt is stable and can often be generated in situ.

-

Oxidative Desulfurization: Sodium persulfate, a strong oxidizing agent, is introduced. It facilitates the removal of one sulfur atom from the dithiocarbamate moiety through an oxidative elimination process, leading to the formation of the final (S)-(+)-2-Heptyl isothiocyanate product.

The overall transformation is depicted below.

Caption: Overall synthetic pathway for (S)-(+)-2-Heptyl isothiocyanate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| (S)-2-Aminoheptane | C₇H₁₇N | 115.22 | 2.31 g | 20.0 | 1.0 |

| Carbon Disulfide | CS₂ | 76.14 | 1.83 g (1.45 mL) | 24.0 | 1.2 |

| Sodium Hydroxide | NaOH | 40.00 | 1.60 g | 40.0 | 2.0 |

| Sodium Persulfate | Na₂S₂O₈ | 238.10 | 5.24 g | 22.0 | 1.1 |

| Deionized Water | H₂O | 18.02 | ~60 mL | - | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Preparation of Dithiocarbamate Salt:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminoheptane (1.0 eq, 20.0 mmol) and a solution of sodium hydroxide (2.0 eq, 40.0 mmol) in 20 mL of deionized water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

While stirring vigorously, add carbon disulfide (1.2 eq, 24.0 mmol) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.[12][13]

-

-

Oxidative Desulfurization:

-

In a separate beaker, dissolve sodium persulfate (1.1 eq, 22.0 mmol) in 40 mL of deionized water.

-

Slowly add the aqueous solution of sodium persulfate to the dithiocarbamate salt solution dropwise over 30 minutes at room temperature.

-

Stir the resulting reaction mixture at room temperature for an additional 2-4 hours. Monitor the formation of the product by TLC.[13]

-

-

Workup and Isolation:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13][14]

-

-

Purification:

-

The crude product will be a yellowish oil. If necessary, purify the crude isothiocyanate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.[14]

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Validation and Characterization

To ensure the integrity of the final product, a comprehensive characterization is essential:

-

Identity Confirmation: The structure of (S)-(+)-2-Heptyl isothiocyanate should be confirmed using standard spectroscopic methods:

-

Purity Analysis: Purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Stereochemical Validation: The enantiomeric purity of the final product is critical. This should be determined using:

-

Chiral HPLC: Using a suitable chiral stationary phase to separate the (S) and (R) enantiomers.

-

Polarimetry: To measure the specific optical rotation, which should be positive for the (S)-enantiomer.

-

Conclusion

This guide outlines a robust, safe, and stereoretentive pathway for the synthesis of (S)-(+)-2-Heptyl isothiocyanate. By leveraging the reaction of the parent chiral amine with carbon disulfide followed by a green oxidative desulfurization step with sodium persulfate, this method avoids hazardous reagents while maintaining high fidelity of the stereocenter. The provided protocol, grounded in established chemical principles, offers a reliable and scalable solution for researchers and drug development professionals requiring access to enantiomerically pure isothiocyanates.

References

-

Borges, F., et al. (2020). Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. Available at: [Link]

-

Zhang, L., et al. (2018). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 14, 2931-2937. Available at: [Link]

-

Giszter, R., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(23), 5769. Available at: [Link]

-

Wikipedia contributors. (2023). Sulforaphane. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. Available at: [Link]

-

Bakos, P. A., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3373. Available at: [Link]

-

Shiozaki, F., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Organic Chemistry Portal. Available at: [Link]

-

Peterson, E. A., & DeYong, J. T. (2023). Synthesis of Isothiocyanates: An Update. NIH Public Access. Available at: [Link]

-

Mączka, W., et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(5), 1346. Available at: [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Thiophosgene. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Foods, 11(12), 1737. Available at: [Link]

-

Yang, C., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(13), 2951-2955. Available at: [Link]

-

Posner, G. H., et al. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Journal of Medicinal Chemistry, 37(1), 170-176. Available at: [Link]

- Google Patents. (2013). CN103025710A - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.

-

National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. Available at: [Link]

-

Nguyen, V. T. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isothiocyanatoheptane. PubChem Compound Database. Available at: [Link]

-

Abba, M. L., et al. (2022). Isothiocyanates: A class of bioactive metabolites with chemopreventive potential. Biomedicine & Pharmacotherapy, 152, 113247. Available at: [Link]

-

Nguyen, V. T., et al. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 13(1), 61-64. Available at: [Link]

-

Mandrich, L., et al. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 26(19), 5986. Available at: [Link]

-

Chemiolis. (2022, November 2). Making Thiophosgene. YouTube. Available at: [Link]

-

Chen, Y., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Nutrients, 14(22), 4811. Available at: [Link]

-

Pesciaioli, F., et al. (2015). Catalytic asymmetric synthesis of thiols. Angewandte Chemie International Edition, 54(1), 298-301. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminoheptane. PubChem Compound Database. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. scbt.com [scbt.com]

- 16. 2-HEPTYL ISOTHIOCYANATE price,buy 2-HEPTYL ISOTHIOCYANATE - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Natural Sources of (S)-(+)-2-Heptyl Isothiocyanate for Researchers and Drug Development Professionals

Abstract

(S)-(+)-2-Heptyl isothiocyanate, a chiral organosulfur compound, is a member of the isothiocyanate (ITC) family, which is recognized for its significant biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and analysis of (S)-(+)-2-Heptyl isothiocyanate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide delves into the scientific principles behind its formation in plants, details established methodologies for its isolation and characterization, and explores its potential applications, thereby providing a solid foundation for further research and development.

Introduction: The Significance of (S)-(+)-2-Heptyl Isothiocyanate

Isothiocyanates (ITCs) are a class of naturally occurring compounds renowned for their pungent taste and a wide array of biological activities, including antimicrobial, anti-inflammatory, and chemopreventive properties.[1][2][3] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family.[4][5] (S)-(+)-2-Heptyl isothiocyanate is a specific chiral isothiocyanate that has garnered interest due to its potential therapeutic applications. The stereochemistry of this molecule may play a crucial role in its biological efficacy, a common phenomenon in pharmacologically active compounds. This guide will explore the natural origins of this specific enantiomer and provide the technical knowledge necessary for its study.

Natural Occurrence and Biosynthesis

While the presence of a wide range of isothiocyanates in cruciferous vegetables is well-documented, the specific natural sources of (S)-(+)-2-Heptyl isothiocyanate are less explicitly detailed in readily available literature. However, based on the known distribution of related compounds, its presence is strongly suggested in plants such as wasabi (Wasabia japonica) and horseradish (Armoracia rusticana), both of which are known to produce a variety of aliphatic isothiocyanates.[6][7]

The Glucosinolate-Myrosinase System: The Genesis of Isothiocyanates

The formation of (S)-(+)-2-Heptyl isothiocyanate in plants is a direct result of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". This defense mechanism is activated upon tissue damage, such as herbivory or crushing during food preparation.

-

Glucosinolates: The Precursors Isothiocyanates are not stored in their active form within the plant cell. Instead, they exist as their stable precursors, glucosinolates.[8][9] The presumed precursor to 2-heptyl isothiocyanate is 2-heptyl glucosinolate. The biosynthesis of aliphatic glucosinolates, such as 2-heptyl glucosinolate, is a complex process that begins with chain elongation of amino acids, primarily methionine.[10]

-

Myrosinase: The Catalyst Myrosinase (a thioglucoside glucohydrolase) is an enzyme that is physically separated from glucosinolates in intact plant tissue. When the plant tissue is damaged, myrosinase comes into contact with the glucosinolates, catalyzing their hydrolysis. This reaction cleaves the glucose molecule from the glucosinolate, leading to the formation of an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form the corresponding isothiocyanate, in this case, 2-heptyl isothiocyanate.

The stereochemistry of the resulting isothiocyanate is dependent on the stereochemistry of the precursor glucosinolate. It is therefore hypothesized that the naturally occurring glucosinolate is (S)-2-heptyl glucosinolate, leading to the formation of (S)-(+)-2-Heptyl isothiocyanate.

Caption: General pathway of isothiocyanate formation from glucosinolate hydrolysis.

Extraction and Purification: Isolating (S)-(+)-2-Heptyl Isothiocyanate

The isolation of (S)-(+)-2-Heptyl isothiocyanate from its natural sources requires careful consideration of its volatile and reactive nature. Several extraction techniques can be employed, with the choice depending on the desired scale and purity of the final product.

Sample Preparation

Prior to extraction, proper preparation of the plant material is crucial to maximize the yield of the target compound. This typically involves:

-

Harvesting and Selection: Fresh, high-quality plant material (e.g., wasabi rhizomes or horseradish roots) should be used. The concentration of glucosinolates can vary depending on the plant part and growing conditions.[11]

-

Maceration: To initiate the enzymatic hydrolysis of glucosinolates, the plant material must be thoroughly macerated or homogenized in water. This facilitates the interaction between myrosinase and glucosinolates.

-

Incubation: A brief incubation period at a controlled temperature (e.g., room temperature to 40°C) allows for the enzymatic reaction to proceed to completion.[12]

Extraction Methodologies

Several methods can be used to extract the liberated isothiocyanates from the aqueous plant slurry.

| Extraction Method | Principle | Advantages | Disadvantages |

| Solvent Extraction | Partitioning of the analyte between the aqueous phase and an immiscible organic solvent (e.g., dichloromethane, hexane).[11] | Simple, scalable, and effective for lipophilic compounds. | Use of potentially hazardous organic solvents; co-extraction of impurities. |

| Steam Distillation | Volatile compounds are co-distilled with steam, condensed, and collected.[12] | Effective for volatile and thermally stable compounds; avoids the use of organic solvents. | Can lead to degradation of heat-sensitive compounds. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the extraction solvent.[13] | Environmentally friendly, highly selective, and yields pure extracts. | High initial equipment cost; optimization of pressure and temperature is required. |

Table 1: Comparison of common extraction methods for isothiocyanates.

Purification

Following extraction, the crude extract often contains a mixture of compounds. Purification is necessary to isolate (S)-(+)-2-Heptyl isothiocyanate.

-

Column Chromatography: A standard technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[9]

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for obtaining highly pure compounds.

Analytical Characterization and Chiral Analysis

Accurate identification and quantification of (S)-(+)-2-Heptyl isothiocyanate, including the determination of its enantiomeric purity, are essential for research and quality control.

Qualitative and Quantitative Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like isothiocyanates. Coupled with a mass spectrometer, it provides structural information for definitive identification.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is a versatile technique for the analysis of isothiocyanates. Derivatization may be necessary for compounds lacking a strong chromophore.[14]

Chiral Analysis: Differentiating Enantiomers

Distinguishing between the (S)-(+) and (R)-(-) enantiomers of 2-heptyl isothiocyanate requires specialized chiral separation techniques.

-

Chiral Gas Chromatography (Chiral GC): Utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Employs a chiral stationary phase or a chiral mobile phase additive to achieve enantiomeric separation.[15]

-

Derivatization with a Chiral Reagent: The isothiocyanate can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated by standard non-chiral chromatography.[16][17]

Caption: A typical workflow for the extraction and analysis of (S)-(+)-2-Heptyl Isothiocyanate.

Biological Activities and Therapeutic Potential

Isothiocyanates, as a class, exhibit a broad spectrum of biological activities that are of significant interest in drug development.[18][19] While research specifically on the enantiomers of 2-heptyl isothiocyanate is limited, the known activities of other ITCs provide a strong rationale for further investigation.

-

Antimicrobial Activity: Many isothiocyanates have demonstrated potent activity against a range of bacteria and fungi, suggesting potential applications as antimicrobial agents.[20][21]

-

Anti-inflammatory Effects: Isothiocyanates can modulate inflammatory pathways, which is relevant for the treatment of various inflammatory diseases.

-

Chemoprevention and Anticancer Activity: The ability of ITCs to induce apoptosis and inhibit cell proliferation in cancer cells is one of their most studied properties.[22][23][24] The stereochemistry of the isothiocyanate molecule can significantly influence its interaction with biological targets and, consequently, its anticancer efficacy.

Further research is warranted to elucidate the specific biological activities of (S)-(+)-2-Heptyl isothiocyanate and to compare its potency with its (R)-(-) enantiomer. This will be crucial in determining its potential as a lead compound for drug development.

Conclusion and Future Directions

(S)-(+)-2-Heptyl isothiocyanate represents a promising natural product with potential therapeutic applications. This guide has outlined its likely natural sources in cruciferous vegetables, the biochemical pathway of its formation, and the methodologies for its extraction, purification, and analysis. While the existing literature provides a solid framework, further research is needed to definitively identify the primary plant sources of the (S)-(+) enantiomer, quantify its concentration in these sources, and fully characterize its unique biological activities in comparison to its stereoisomer. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound for the benefit of human health.

References

-

Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli. MDPI. (URL: [Link])

-

Extraction and Identification of Volatile Isothiocyanates from Wasabi using Supercritical Carbon Dioxide. ResearchGate. (URL: [Link])

-

Allyl isothiocyanate and 6-(methylsulfinyl) hexyl isothiocyanate contents vary among wild and cultivated wasabi (Eutrema japonium). National Institutes of Health. (URL: [Link])

-

Comparison of isothiocyanate yield from wasabi rhizome tissues grown in soil or water. PubMed. (URL: [Link])

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. (URL: [Link])

-

Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. ResearchGate. (URL: [Link])

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. (URL: [Link])

-

Isothiocyanates. Linus Pauling Institute, Oregon State University. (URL: [Link])

-

Biological targets of isothiocyanates. PubMed. (URL: [Link])

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health. (URL: [Link])

-

Glucosinolate diversity in seven field-collected Brassicaceae species. National Institutes of Health. (URL: [Link])

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. (URL: [Link])

-

Investigation of isothiocyanate yield from flowering and non-flowering tissues of Wasabi grown in a flooded system. ResearchGate. (URL: [Link])

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. (URL: [Link])

-

(PDF) Determination of glucosinolate contents in Brassica germplasm collections and inter- & intra-leaves distribution pattern using UPLC-MS/MS Multiple Reaction Monitoring scan mode. ResearchGate. (URL: [Link])

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. (URL: [Link])

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. (URL: [Link])

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. (URL: [Link])

-

Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi. National Institutes of Health. (URL: [Link])

-

Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. PubMed. (URL: [Link])

-

Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI. (URL: [Link])

-

Download Download PDF. Journal of Student Research. (URL: [Link])

-

Full article: Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online. (URL: [Link])

-

Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. MDPI. (URL: [Link])

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. National Institutes of Health. (URL: [Link])

-

Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. (URL: [Link])

-

Antimicrobial activities of phenethyl isothiocyanate isolated from horseradish. PubMed. (URL: [Link])

-

Antimicrobial Activity of Isothiocyanates (ITCs) Extracted From Horseradish (Armoracia Rusticana) Root Against Oral Microorganisms. PubMed. (URL: [Link])

-

Liquid chromatographic enantioseparation of beta-blocking agents with (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate as chiral derivatizing agent. PubMed. (URL: [Link])

-

Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways. National Institutes of Health. (URL: [Link])

-

Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae. MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allyl isothiocyanate and 6-(methylsulfinyl) hexyl isothiocyanate contents vary among wild and cultivated wasabi (Eutrema japonium) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of isothiocyanate yield from wasabi rhizome tissues grown in soil or water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Antimicrobial activities of phenethyl isothiocyanate isolated from horseradish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-(+)-2-Heptyl isothiocyanate | 737000-94-1 | Benchchem [benchchem.com]

- 11. jsr.org [jsr.org]

- 12. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liquid chromatographic enantioseparation of beta-blocking agents with (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate as chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial activity of isothiocyanates (ITCs) extracted from horseradish (Armoracia rusticana) root against oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 24. mdpi.com [mdpi.com]

(S)-(+)-2-Heptyl Isothiocyanate: A Technical Guide on Predicted Biological Activity and Research Trajectories

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth analysis of a specific, less-studied chiral isothiocyanate: (S)-(+)-2-Heptyl isothiocyanate. While direct research on this enantiomer is limited, this document synthesizes the extensive knowledge of the broader ITC family to project its likely biological activities, mechanisms of action, and potential therapeutic applications. By examining the roles of stereochemistry and alkyl chain length in analogous compounds, we delineate a strategic framework for future research and drug development efforts centered on this promising molecule.

II. Introduction to Isothiocyanates: A Foundation of Potent Bioactivity

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family.[3][4] The characteristic pungent flavor of vegetables like broccoli, cabbage, and wasabi is attributable to these compounds. The general structure of an isothiocyanate is characterized by the R-N=C=S functional group, where "R" represents a variable side chain that dictates the specific properties and biological activity of the molecule.

The bioactivities of ITCs are extensive and well-documented, encompassing:

-

Anticancer Effects: ITCs have been shown to inhibit the development of chemically-induced cancers in various animal models.[4] Their mechanisms include the modulation of carcinogen-metabolizing enzymes, induction of apoptosis (programmed cell death), and cell cycle arrest in tumor cells.[5][6][7]

-

Anti-inflammatory Properties: Many ITCs exhibit potent anti-inflammatory effects by targeting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[4][8]

-

Antimicrobial Activity: ITCs have demonstrated broad-spectrum antimicrobial activity against a range of pathogens.[1][9][10]

-

Neuroprotective and Cardioprotective Benefits: Some ITCs have been linked to protective effects in the nervous and cardiovascular systems.[1]

The reactivity of the electrophilic isothiocyanate group with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in proteins, is central to their mechanism of action.[11]

III. (S)-(+)-2-Heptyl Isothiocyanate: A Molecule of Interest

(S)-(+)-2-Heptyl isothiocyanate is a chiral alkyl isothiocyanate with the isothiocyanate group attached to the second carbon of a seven-carbon chain. The "(S)" designation indicates a specific stereochemical configuration at this chiral center.

A. The Significance of Chirality

Chirality, or the "handedness" of a molecule, is a critical determinant of biological activity. Enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit significantly different, and sometimes opposing, pharmacological effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. While specific research into the stereospecific activities of 2-heptyl isothiocyanate is not extensively documented, the principle of enantioselective biological interactions is a cornerstone of pharmacology and drug development.[12] The "(S)" configuration of the target molecule suggests it will have a unique and specific interaction profile with its biological targets.

B. The Influence of the Heptyl Side Chain

The length and structure of the alkyl side chain in ITCs influence their lipophilicity, and consequently their absorption, distribution, metabolism, and excretion (ADME) properties. A seven-carbon chain suggests a moderate degree of lipophilicity, which would facilitate passage across cellular membranes.

IV. Predicted Biological Activities and Underlying Mechanisms

Based on the known activities of other isothiocyanates, particularly those with similar alkyl chain lengths, we can predict the following biological activities for (S)-(+)-2-Heptyl isothiocyanate.

A. Anticancer Activity

It is highly probable that (S)-(+)-2-Heptyl isothiocyanate exhibits anticancer properties through established ITC mechanisms:

-

Induction of Phase II Detoxifying Enzymes via Nrf2 Activation: A primary mechanism of ITC-mediated chemoprevention is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][13] ITCs react with cysteine residues on Keap1, a repressor protein of Nrf2. This leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying enzymes (e.g., Glutathione S-transferases, Quinone reductase) and antioxidant proteins.[4][14] These enzymes play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.

Caption: Predicted Nrf2 activation pathway by (S)-(+)-2-Heptyl Isothiocyanate.

-

Inhibition of Phase I Carcinogen-Activating Enzymes: Certain ITCs can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.[5][6] This action prevents the conversion of harmless compounds into potent carcinogens.

-

Induction of Apoptosis: ITCs can trigger apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and activation of caspase cascades.[5][7]

B. Anti-inflammatory Activity

(S)-(+)-2-Heptyl isothiocyanate is predicted to possess significant anti-inflammatory properties by:

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. ITCs have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[4][8] This inhibition can occur through multiple mechanisms, including preventing the degradation of the IκB inhibitor protein.

Caption: Predicted NF-κB inhibition pathway by (S)-(+)-2-Heptyl Isothiocyanate.

C. Antimicrobial Activity

The antimicrobial activity of ITCs is well-established.[1][15] The proposed mechanisms for (S)-(+)-2-Heptyl isothiocyanate include:

-

Disruption of Cellular Membranes: The lipophilic nature of the heptyl chain may facilitate its insertion into bacterial cell membranes, disrupting their integrity and function.

-

Enzyme Inhibition: The electrophilic isothiocyanate group can react with sulfhydryl groups in essential bacterial enzymes, leading to their inactivation.[1]

-

Induction of Oxidative Stress: ITCs can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage and cell death.

V. Potential Therapeutic Applications

The predicted biological activities of (S)-(+)-2-Heptyl isothiocyanate suggest its potential utility in several therapeutic areas:

| Therapeutic Area | Rationale |

| Oncology | Potential as a chemopreventive agent or as an adjunct to conventional cancer therapies to enhance efficacy and reduce side effects.[6][16] |

| Inflammatory Disorders | Potential for the treatment of chronic inflammatory conditions such as inflammatory bowel disease, arthritis, and certain skin conditions.[8] |

| Infectious Diseases | Potential as a novel antimicrobial agent, particularly against drug-resistant bacterial strains.[15][17] |

VI. Experimental Protocols for Characterization

To validate the predicted biological activities of (S)-(+)-2-Heptyl isothiocyanate, a systematic experimental approach is required.

A. Synthesis of (S)-(+)-2-Heptyl Isothiocyanate

Chiral isothiocyanates can be synthesized from the corresponding primary amine. A common method involves the formation of a dithiocarbamate salt, followed by desulfurization.[18]

Step-by-Step Protocol:

-

Dithiocarbamate Salt Formation:

-

Dissolve (S)-(+)-2-aminoheptane in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., triethylamine) to the solution.

-

Slowly add carbon disulfide (CS₂) dropwise while maintaining a low temperature (e.g., 0-5 °C) with constant stirring.

-

The dithiocarbamate salt will precipitate and can be isolated by filtration.

-

-

Desulfurization:

-

Resuspend the isolated dithiocarbamate salt in a solvent.

-

Add a desulfurizing agent. Several greener alternatives to the toxic thiophosgene exist, such as tosyl chloride or hydrogen peroxide.[18][19]

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Purify the resulting (S)-(+)-2-Heptyl isothiocyanate by column chromatography.

-

Caption: General workflow for the synthesis of (S)-(+)-2-Heptyl Isothiocyanate.

B. In Vitro Biological Assays

-

Anticancer Activity:

-

Cell Viability Assay (MTT or WST-1): To determine the cytotoxic effects of the compound on various cancer cell lines (e.g., breast, colon, lung).

-

Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis.

-

Western Blot Analysis: To measure the expression levels of key proteins in the Nrf2 and apoptosis pathways (e.g., Nrf2, Keap1, HO-1, caspases, Bcl-2 family proteins).

-

Reporter Gene Assay: To measure the activation of the Antioxidant Response Element (ARE).

-

-

Anti-inflammatory Activity:

-

Cell Culture Model: Use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

ELISA: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-6).

-

Western Blot Analysis: To assess the phosphorylation of IκB and the nuclear translocation of NF-κB.

-

RT-qPCR: To measure the mRNA expression of inflammatory genes (e.g., COX-2, iNOS).

-

-

Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of various bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that kills the bacteria.

-

VII. Future Directions and Conclusion

(S)-(+)-2-Heptyl isothiocyanate represents a promising yet underexplored molecule within the pharmacologically rich class of isothiocyanates. The principles of stereochemistry and structure-activity relationships strongly suggest that this specific enantiomer possesses a unique and potent biological activity profile. This guide provides a comprehensive framework based on established knowledge of ITCs to direct future research.

The immediate priorities for advancing our understanding of (S)-(+)-2-Heptyl isothiocyanate are:

-

Chiral Synthesis and Purification: Development of a robust and scalable stereospecific synthesis protocol.

-

In Vitro Characterization: Systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties using the assays outlined above.

-

Comparative Studies: Direct comparison of the biological activity of the (S)-(+) enantiomer with its (R)-(-) counterpart and the racemic mixture to elucidate the role of stereochemistry.

-

In Vivo Studies: Following promising in vitro results, evaluation in animal models of cancer, inflammation, and infection is warranted.[9]

VIII. References

-

Kurepina, N. & Kreiswirth, B. N. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Applied Food Research, 2(1), 100080. [Link]

-

Mandrich, L., & Caputo, E. (2020). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. ResearchGate. [Link]

-

Al-Saeedi, A. H., Al-Ghamdi, S. N., & Al-Zahrani, S. M. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(13), 5033. [Link]

-

Conaway, C. C., Yang, Y. M., & Chung, F. L. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Medical Hypotheses, 59(5), 595-603. [Link]

-

Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728. [Link]

-

Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 19(8), 11533-11543. [Link]

-

Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]

-

Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Drug Metabolism Reviews, 39(2-3), 491-512. [Link]

-

Kim, H., Kim, M., & Kim, H. (2024). Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. International Journal of Molecular Sciences, 25(21), 12891. [Link]

-

Borges, T., & Saavedra, M. J. (2023). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Foods, 12(13), 2565. [Link]

-

Gupta, P., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424. [Link]

-

Singh, R., & Singh, S. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1269324. [Link]

-

Dufour, V., Stahl, M., & Baysse, C. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(4), 6532-6552. [Link]

-

Murphy, S. E., Stepanov, I., & Seckl, J. R. (2014). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research, 7(7), 688-696. [Link]

-

Chen, Y., Chen, J., & Wang, D. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Cancers, 14(22), 5621. [Link]

-

Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

-

Yeh, C. T., & Yen, G. C. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. PMC. [Link]

-

Palliyaguru, D. L., & Conaway, C. C. (2014). Pharmacokinetics and pharmacodynamics of isothiocyanates. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1673-1686. [Link]

-

Dufour, V., Stahl, M., & Baysse, C. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. [Link]

-

Carmella, S. G., Chen, M., & Hecht, S. S. (2020). Effects of 2-phenethyl isothiocyanate on metabolism of 1,3-butadiene in smokers. Carcinogenesis, 41(1), 91-100. [Link]

-

Kumar, A., & Kumar, S. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4933. [Link]

-

Google Patents. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.

-

Kim, H., Kim, M., & Kim, H. (2024). Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. MDPI. [Link]

-

Palliyaguru, D. L., & Conaway, C. C. (2014). Pharmacokinetics and pharmacodynamics of isothiocyanates. Taylor & Francis Online. [Link]

-

Angelino, D., & Jeffery, E. (2019). Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial. British Journal of Nutrition, 121(1), 48-59. [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Angelino, D., & Jeffery, E. (2014). Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. Foods, 3(3), 448-463. [Link]

-

Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt_2), 229-243. [Link]

-

Kumar, A., & Kumar, S. (2022). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm, 58(1), 1-16. [Link]

-

Google Patents. (1987). Process for the production of isothiocyanate derivatives.

-

Zhang, Y., & Tang, L. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 5(12), 3179-3185. [Link]

Sources

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 16. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothiocyanate synthesis [organic-chemistry.org]

The Cellular Choreography of a Promising Bioactive Compound: An In-depth Technical Guide to the Mechanism of Action of (S)-(+)-2-Heptyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of (S)-(+)-2-Heptyl Isothiocyanate

(S)-(+)-2-Heptyl isothiocyanate is a chiral organosulfur compound belonging to the isothiocyanate (ITC) family.[1] These compounds are naturally occurring derivatives of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2] The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase, a process that is activated upon plant tissue damage, such as during chewing or cutting.[1][3]

Isothiocyanates, as a class, have garnered significant attention in the scientific community for their diverse biological activities, including anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][4][5][6] Prominent members of this family, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied, revealing their ability to modulate critical cellular pathways involved in disease pathogenesis.[2] While specific research on (S)-(+)-2-Heptyl isothiocyanate is emerging, its structural characteristics as a long-chain aliphatic isothiocyanate suggest a mechanistic profile aligned with its well-studied counterparts. This guide will provide a comprehensive exploration of the core mechanisms of action attributable to (S)-(+)-2-Heptyl isothiocyanate, drawing upon the wealth of knowledge from the broader isothiocyanate literature and specific insights into related long-chain analogues.

Core Mechanism 1: The Nrf2-Mediated Cytoprotective Response

A cornerstone of the bioactivity of isothiocyanates is their potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This pathway is a master regulator of the cellular antioxidant and detoxification response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, including likely (S)-(+)-2-Heptyl isothiocyanate, possess an electrophilic isothiocyanate group (-N=C=S) that can react with nucleophilic cysteine residues on Keap1.[7] This covalent modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This transcriptional activation results in the upregulation of:

-

Phase II Detoxification Enzymes: Such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in neutralizing carcinogens and other xenobiotics.[7][8]

-

Antioxidant Enzymes: Including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which bolster the cellular defense against oxidative stress.[7]

The activation of the Nrf2 pathway is a primary mechanism behind the chemopreventive effects of isothiocyanates, as it enhances the cellular capacity to detoxify carcinogens and mitigate oxidative damage.[8][9]

Core Mechanism 2: Induction of Apoptosis in Cancer Cells

A critical aspect of the anticancer activity of isothiocyanates is their ability to induce programmed cell death, or apoptosis, in malignant cells.[6][10][11] This is a multi-faceted process involving several key signaling cascades.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Isothiocyanates can directly target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. A key event is the release of cytochrome c, which then binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Modulation of Bcl-2 Family Proteins

The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins. Isothiocyanates have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. This includes the upregulation of pro-apoptotic members like Bax and Bak, and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL.

Generation of Reactive Oxygen Species (ROS)

At higher concentrations, isothiocyanates can induce the production of reactive oxygen species (ROS) within cancer cells. While low levels of ROS can promote cell survival, excessive ROS can lead to oxidative stress and trigger apoptosis through the mitochondrial pathway.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement? [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health | MDPI [mdpi.com]

- 6. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-2-Heptyl isothiocyanate chemical properties and structure

An In-depth Technical Guide to (S)-(+)-2-Heptyl Isothiocyanate: Chemical Properties, Structure, and Synthetic Strategy

This guide provides a comprehensive technical overview of (S)-(+)-2-Heptyl isothiocyanate, a chiral organosulfur compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a robust synthetic pathway, and discusses its potential applications based on the well-established bioactivity of the isothiocyanate class. The content is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and the experimental methodologies described.

Chemical Identity and Molecular Structure

(S)-(+)-2-Heptyl isothiocyanate is the S-enantiomer of 2-isothiocyanatoheptane. The isothiocyanate functional group (-N=C=S) is a key feature, imparting a unique electrophilic character that drives its reactivity and biological activity.

-

Molecular Formula: C₈H₁₅NS

-

Molecular Weight: 157.28 g/mol [1]

-

IUPAC Name: (2S)-2-isothiocyanatoheptane

-

Synonyms: (S)-1-methylhexyl isothiocyanate

Structural Identifiers:

| Identifier | Value | Source |

| CAS Number | 21663-51-4 (for racemate) | [1] |

| 737000-93-0 (for (R)-enantiomer) | [2] | |

| PubChem CID | 140853 (for racemate) | [1] |

| SMILES | CCCCCC([C@H])(C)N=C=S | |

| InChI Key | UPTLUDLHIIYPNC-VKHMYHEASA-N |

The stereochemistry at the C2 position is critical. The "(S)" designation refers to the spatial arrangement of the groups around the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction.[3]

Caption: 2D structure of (S)-(+)-2-Heptyl isothiocyanate.

Physicochemical and Safety Data

The physical properties of (S)-(+)-2-Heptyl isothiocyanate are largely dictated by its C8 alkyl chain, making it a relatively nonpolar and volatile liquid.

Table of Physicochemical Properties:

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid (Predicted) | |

| Boiling Point | 100 °C | Data for racemate[4] |

| Density | 0.91 g/cm³ | Data for racemate[4] |

| Specific Rotation ([α]D) | > 0 (Positive) | The "(+)" designation confirms dextrorotation. The exact value is not publicly reported. The measurement is dependent on solvent, concentration, and temperature.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone). Insoluble in water. | Predicted based on its lipophilic alkyl structure. Isothiocyanates are generally liposoluble.[7] |

| XLogP3-AA | 4.3 | A measure of lipophilicity; indicates good potential for membrane permeability.[1] |

Safety and Handling:

(S)-(+)-2-Heptyl isothiocyanate should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Synthetic Strategy

The most direct and reliable method for synthesizing chiral secondary isothiocyanates is from the corresponding chiral primary amine, with retention of stereochemistry. The key transformation is the conversion of the amino group (-NH₂) into the isothiocyanate group (-NCS). This is typically achieved via a dithiocarbamate salt intermediate.

The chosen strategy involves a two-step, one-pot reaction starting from the commercially available (S)-2-aminoheptane.

Caption: Synthetic workflow for (S)-(+)-2-Heptyl Isothiocyanate.

Experimental Protocol: Synthesis from (S)-2-Aminoheptane

This protocol is based on the well-established method of generating a dithiocarbamate salt in situ, followed by decomposition mediated by tosyl chloride (p-toluenesulfonyl chloride).[8] This approach avoids the use of highly toxic reagents like thiophosgene and has been shown to be effective for a wide range of alkyl amines.

Materials:

-

(S)-2-Aminoheptane

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-aminoheptane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Formation of Dithiocarbamate: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 15 minutes. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Decomposition to Isothiocyanate: While maintaining the temperature at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is a yellow-orange oil. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-(+)-2-Heptyl isothiocyanate as a colorless to pale yellow oil.

Causality and Experimental Choices:

-

Triethylamine: Acts as a base to deprotonate the ammonium ion formed from the amine and CS₂, facilitating the formation of the dithiocarbamate salt. Two equivalents are used to also neutralize the toluenesulfonic acid byproduct formed in the final step.

-

Tosyl Chloride: This is the desulfurizing agent. It reacts with the dithiocarbamate salt to form a labile thiotosyl ester, which readily decomposes to the isothiocyanate, triethylammonium chloride, and sulfur.[8]

-

Low Temperature (0 °C): The initial formation of the dithiocarbamate is exothermic. Maintaining a low temperature controls the reaction rate and minimizes the formation of side products.

Chemical Reactivity

The carbon atom of the isothiocyanate group is electrophilic and is the primary site of reaction with nucleophiles. This reactivity is fundamental to the biological activity of isothiocyanates, as they readily form conjugates with biological nucleophiles like the thiol groups in cysteine residues of proteins.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of the synthesized (S)-(+)-2-Heptyl isothiocyanate relies on a combination of spectroscopic techniques. The following data are predicted based on known spectral characteristics of alkyl isothiocyanates.

Table of Predicted Spectroscopic Data:

| Technique | Feature | Predicted Value / Observation |

| IR Spectroscopy | -N=C=S asymmetric stretch | Strong, sharp absorbance at ~2100 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| ¹H NMR | H at C2 (CH-NCS) | δ ~3.5-3.7 ppm (multiplet) |

| H at C1 (CH₃) | δ ~1.3-1.4 ppm (doublet) | |

| H at C3-C6 (CH₂) | δ ~1.2-1.6 ppm (multiplets) | |

| H at C7 (CH₃) | δ ~0.9 ppm (triplet) | |

| ¹³C NMR | C of -N=C=S | δ ~130-135 ppm (signal is often very broad and weak)[9] |

| C2 (CH-NCS) | δ ~55-60 ppm | |

| Aliphatic Carbons | δ ~14-35 ppm | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 157 |

| Key Fragments | m/z 100 ([M-C₄H₉]⁺, McLafferty rearrangement or α-cleavage) | |

| m/z 86 ([M-C₅H₁₁]⁺, α-cleavage) | ||

| m/z 72/73 (Characteristic of β-cleavage)[10] |

Expert Insights on Spectroscopic Analysis:

-

Infrared (IR): The most diagnostic feature in the IR spectrum is the intense and sharp absorption band for the asymmetric stretch of the cumulene (-N=C=S) system, typically appearing between 2050 and 2150 cm⁻¹.[11] Its presence is a strong indicator of successful synthesis.

-

¹³C NMR: A noteworthy characteristic of isothiocyanates is the behavior of the isothiocyanate carbon in ¹³C NMR spectroscopy. This carbon signal is often described as "near-silent," appearing as a very broad and low-intensity peak.[9][12] This phenomenon is not due to a lack of signal but to extreme line broadening caused by the structural flexibility (bond angle variations) of the -NCS group, which leads to rapid fluctuations in the chemical shift and efficient quadrupole relaxation of the ¹⁴N nucleus.[9] Researchers should not be alarmed by the low intensity of this peak; it is a characteristic feature of the functional group.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a clear molecular ion peak at m/z 157. The fragmentation pattern will be dominated by cleavage of the alkyl chain. Alpha-cleavage (cleavage of the C2-C3 bond) would result in a fragment at m/z 86. A fragment at m/z 100 could arise from a McLafferty rearrangement.

Potential Applications in Research and Drug Development

While specific biological studies on (S)-(+)-2-Heptyl isothiocyanate are not widely published, the broader class of isothiocyanates is the subject of intense research interest for its diverse therapeutic potential.[13] These compounds are known to exert a range of biological effects, making (S)-(+)-2-Heptyl isothiocyanate a compelling molecule for investigation.

-

Antimicrobial Activity: Isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15] The lipophilic nature of the heptyl chain in this molecule may enhance its ability to disrupt microbial cell membranes.

-

Anti-inflammatory Effects: Many isothiocyanates are potent anti-inflammatory agents, often acting through the modulation of signaling pathways such as NF-κB and the activation of the Nrf2 antioxidant response element.[7][13]

-

Anticancer Properties: Isothiocyanates are among the most studied classes of natural chemopreventive agents.[16] They can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and modulate the activity of metabolic enzymes involved in carcinogen activation and detoxification.

-

Neuroprotection: Due to their ability to cross the blood-brain barrier, some isothiocyanates have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in the central nervous system.[7]

The chirality of (S)-(+)-2-Heptyl isothiocyanate is of particular importance. In drug development, single enantiomers often exhibit significantly different pharmacological and toxicological profiles compared to their racemic mixtures due to the stereospecific nature of biological receptors and enzymes. Therefore, the availability of the pure (S)-enantiomer is crucial for precise structure-activity relationship (SAR) studies and for developing potentially more potent and selective therapeutic agents.

References

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971.

- Mihailova, V., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Pharmaceuticals, 17(3), 369.

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Specific Rotation. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

-

2-heptyl isothiocyanate (C8H15NS). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]

-

Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (2018). Green Chemistry. Retrieved January 28, 2026, from [Link]

-

2-Isothiocyanatoheptane. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(10), 5194-5203.

-

The Synthesis of Isothiocyanates from Amines. (n.d.). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Specific rotation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2020). MDPI. Retrieved January 28, 2026, from [Link]

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). Dr. Rainer Glaser's Homepage. Retrieved January 28, 2026, from [Link]

-

The Reaction of Alkyl Halides with Mercuric Thiocyanate. (n.d.). J-STAGE. Retrieved January 28, 2026, from [Link]

-

On the Infrared Spectra of Some Mixed Thiocyanato Complexes. (1969). SciSpace. Retrieved January 28, 2026, from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). arXiv. Retrieved January 28, 2026, from [Link]

-

Mass Spectra of Isothiocyanates. (1965). SciSpace. Retrieved January 28, 2026, from [Link]

-

Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. (2022). PMC. Retrieved January 28, 2026, from [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

IR absorption spectra of metal thiocyanates and isothiocyanates. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Optical Activity. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Isothiocyanate. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

-

Mass Spectra of two Deuterated Isothiocyanates. (1965). SciSpace. Retrieved January 28, 2026, from [Link]

-

Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

-

Optical Rotation in Polymer. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 28, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 28, 2026, from [Link]

-

General Chapters: <781> OPTICAL ROTATION. (n.d.). USP29-NF24. Retrieved January 28, 2026, from [Link]

-

Thioester supporting info 09-08-12. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

Sources

- 1. 2-Isothiocyanatoheptane | C8H15NS | CID 140853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. 2-HEPTYL ISOTHIOCYANATE CAS#: 21663-51-4 [m.chemicalbook.com]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-2-Heptyl Isothiocyanate: A Technical Guide to its Putative Antioxidant Activity

Foreword

This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for investigating the antioxidant activity of (S)-(+)-2-Heptyl isothiocyanate. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant compounds. Due to the limited availability of direct experimental data on (S)-(+)-2-Heptyl isothiocyanate, this guide synthesizes information from closely related isothiocyanates (ITCs) to build a predictive model of its biological activity and to propose a robust validation strategy. The principles and protocols detailed herein are designed to offer a clear and scientifically rigorous pathway for the characterization of this and other novel ITC compounds.

Introduction to Isothiocyanates and Their Antioxidant Potential